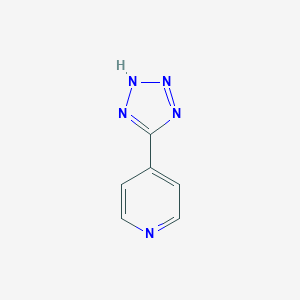
5-(4-ピリジル)-1H-テトラゾール
概要
説明
5-(4-Pyridyl)-1H-Tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a pyridyl group at the 5-position
科学的研究の応用
Chemistry: 5-(4-Pyridyl)-1H-Tetrazole is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties
Biology and Medicine: In medicinal chemistry, 5-(4-Pyridyl)-1H-Tetrazole is explored for its potential as a pharmacophore in the design of new drugs. Its ability to coordinate with metal ions makes it a candidate for developing metal-based drugs with enhanced therapeutic properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also investigated for its potential use in explosives and propellants, given the high nitrogen content of the tetrazole ring.
作用機序
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that 5-(4-Pyridyl)-1H-Tetrazole may have similar targets.
Mode of Action
Related compounds have been shown to interact with their targets, leading to significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production . It’s plausible that 5-(4-Pyridyl)-1H-Tetrazole may exhibit similar interactions.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It’s plausible that 5-(4-Pyridyl)-1H-Tetrazole may have similar effects.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds
生化学分析
Biochemical Properties
5-(4-Pyridyl)-1H-Tetrazole has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of porphyrins, which are compounds with significant optoelectronic properties
Cellular Effects
The effects of 5-(4-Pyridyl)-1H-Tetrazole on cells and cellular processes are complex and multifaceted. For example, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific conditions.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Pyridyl)-1H-Tetrazole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal dynamics can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 5-(4-Pyridyl)-1H-Tetrazole can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The specific dosage effects can vary depending on the specific animal model and the specific experimental conditions.
Metabolic Pathways
5-(4-Pyridyl)-1H-Tetrazole is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels. The specific metabolic pathways involved can vary depending on the specific biochemical context.
Transport and Distribution
5-(4-Pyridyl)-1H-Tetrazole is transported and distributed within cells and tissues . This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation. The specific transport and distribution mechanisms can vary depending on the specific cellular context.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Pyridyl)-1H-Tetrazole typically involves the cyclization of a suitable precursor. One common method is the reaction of 4-cyanopyridine with sodium azide under acidic conditions, leading to the formation of the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 5-(4-Pyridyl)-1H-Tetrazole can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 5-(4-Pyridyl)-1H-Tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Coordination Reactions: The nitrogen atoms in the tetrazole ring can coordinate with metal ions, forming metal-organic frameworks (MOFs) and other coordination complexes.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Coordination Reactions: Metal salts such as copper(II) chloride (CuCl2) or zinc(II) acetate (Zn(OAc)2) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include substituted tetrazoles, metal-tetrazole complexes, and various oxidized or reduced derivatives of the original compound.
類似化合物との比較
4-(4-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 4-position.
5-(3-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 3-position.
5-(2-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 2-position.
Uniqueness: 5-(4-Pyridyl)-1H-Tetrazole is unique due to the specific positioning of the pyridyl group, which influences its reactivity and coordination behavior. This positioning allows for distinct interactions with metal ions and other molecules, making it a valuable compound in various applications.
特性
IUPAC Name |
4-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMILUUVWLRKJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333101 | |
| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14389-12-9 | |
| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14389-12-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(4-Pyridyl)-1H-Tetrazole unique as a building block for coordination polymers?
A1: 5-(4-Pyridyl)-1H-Tetrazole possesses two distinct nitrogen-containing functional groups: a pyridine ring and a tetrazole ring. [, , , ] This bifunctionality enables it to act as a bridging ligand, coordinating to metal ions through different nitrogen atoms and forming diverse structures, from 1D chains to complex 3D networks. [, , ] The ability to tailor the structural features of the resulting coordination polymers makes 4-Hptz attractive for various applications.
Q2: What kind of structures can be formed using 5-(4-Pyridyl)-1H-Tetrazole, and how does this influence their properties?
A2: Research demonstrates that 5-(4-Pyridyl)-1H-Tetrazole can generate a variety of architectures. For instance, researchers synthesized a 3D supramolecular framework where 2D layers interconnected through 4-Hptz ligands. [] In another study, 4-Hptz facilitated the creation of 1D copper-organic chains that, when combined with polyoxoanions, yielded a 2D coordination polymer. [] The structural diversity achieved with 4-Hptz directly influences the properties of the resulting coordination polymers, impacting their potential applications in areas like catalysis and gas sorption. [, ]
Q3: Can you provide an example of how 5-(4-Pyridyl)-1H-Tetrazole has been used to create a material with specific properties?
A3: One study successfully synthesized a zinc-based coordination polymer, [Zn3(ptz)2(hpa)2]n, incorporating 5-(4-Pyridyl)-1H-Tetrazole and 2-hydroxy-2-phenylacetic acid. [] This specific coordination polymer exhibited intense, red-shifted emissions in the visible region at room temperature, suggesting potential applications in luminescent materials. []
Q4: How does the position of the nitrogen donor site on the pyridyl group of 5-(x-pyridyl)-1H-tetrazole ligands influence the resulting structure?
A4: Research suggests that changing the position of the nitrogen donor site from the 2-position to the 4-position on the pyridyl group of 5-(x-pyridyl)-1H-tetrazole ligands significantly impacts the structural features of the resulting compounds. [] For instance, while the 2-pyridyl isomer led to the formation of multinuclear copper clusters, the 4-pyridyl isomer facilitated the construction of infinite 1D silver-organic chains. [] This difference highlights the importance of ligand design in controlling the final architecture of coordination polymers.
Q5: Beyond structural diversity, what other functional properties have been observed in coordination polymers incorporating 5-(4-Pyridyl)-1H-Tetrazole?
A5: Studies have shown that 5-(4-Pyridyl)-1H-Tetrazole-based coordination polymers can exhibit promising catalytic activity. For example, several compounds have demonstrated effectiveness in catalyzing the oxidation of sulfides and alcohols. [, ] These findings highlight the potential of 4-Hptz-based materials in developing efficient and selective catalysts for organic reactions.
Q6: Are there any computational studies exploring the properties and potential applications of 5-(4-Pyridyl)-1H-Tetrazole and its derivatives?
A6: While the provided abstracts do not detail specific computational studies, computational chemistry techniques like Density Functional Theory (DFT) could be employed to model and predict the structural, electronic, and catalytic properties of 5-(4-Pyridyl)-1H-Tetrazole-based coordination polymers. Such studies could provide valuable insights for designing new materials with tailored properties for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


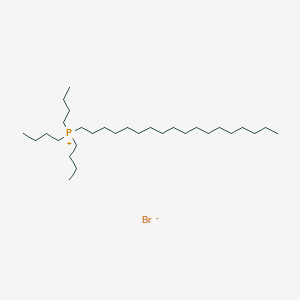



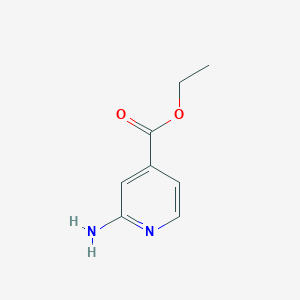


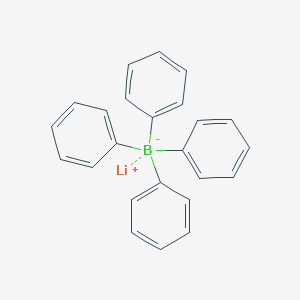

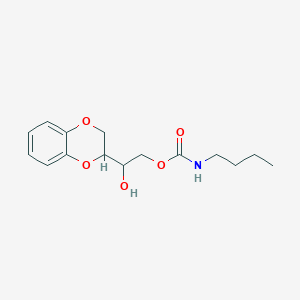
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)


